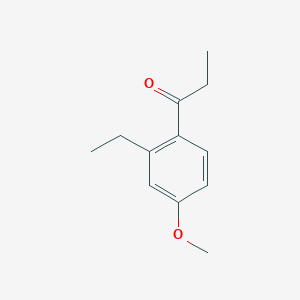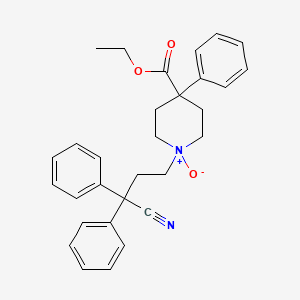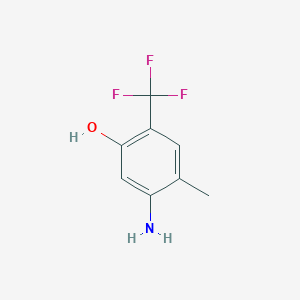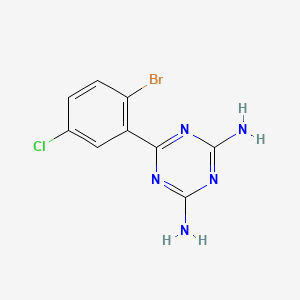
2'-BR-5'-Chlorobenzoguanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with amino groups at positions 2 and 4, and a 2-bromo-5-chlorophenyl group at position 6. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- typically involves the trimerization of nitriles or the condensation of cyanoguanidine with substituted nitriles. One common method includes the reaction of benzonitrile with dicyandiamide under specific conditions to form the triazine core . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient for preparing triazine derivatives .
Industrial Production Methods
Industrial production of triazine derivatives often employs large-scale trimerization reactions of nitriles. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. The industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The triazine ring can participate in condensation reactions with aldehydes and amines to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- include:
Hydrochloric Acid: Used in condensation reactions to promote the formation of the triazine ring.
Sodium Carbonate: Employed in substitution reactions to neutralize acidic by-products.
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, resulting in various biological effects.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but with a phenyl group instead of the 2-bromo-5-chlorophenyl group.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains a chlorine atom at position 6 instead of the 2-bromo-5-chlorophenyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms in the phenyl group, which can significantly influence its chemical reactivity and biological activity. This dual halogen substitution can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57381-38-1 |
|---|---|
分子式 |
C9H7BrClN5 |
分子量 |
300.54 g/mol |
IUPAC 名称 |
6-(2-bromo-5-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7BrClN5/c10-6-2-1-4(11)3-5(6)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChI 键 |
HUEOANRCEPQXAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


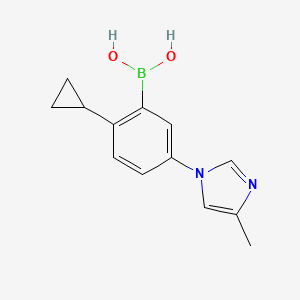
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

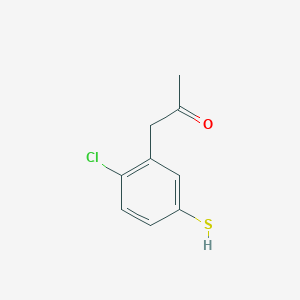
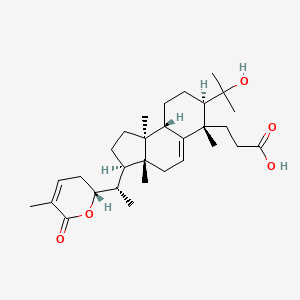
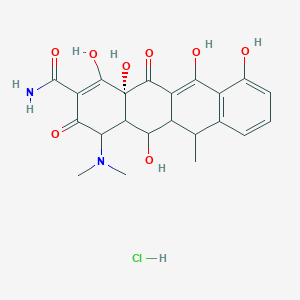
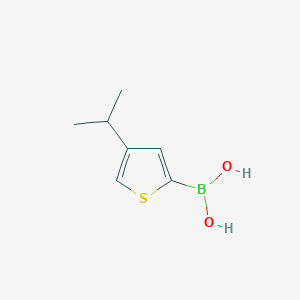
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
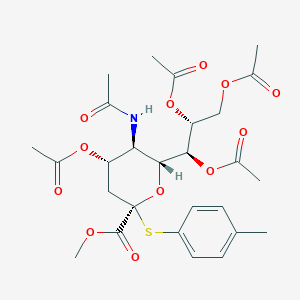
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
